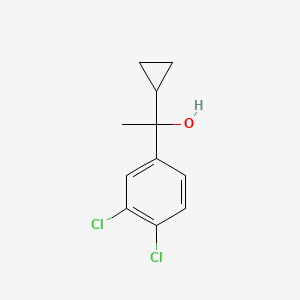

1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol

Description

Properties

IUPAC Name |

1-cyclopropyl-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCXNJNLKFNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Synthetic Pathway

The ring-closure method, adapted from cyclopropane dimethanol synthesis, involves reacting a dihalide precursor with a reducing agent in alcoholic solvents. For 1-(3,4-dichlorophenyl)-1-cyclopropyl ethanol, the dihalide 1-(3,4-dichlorophenyl)-1,2-dibromoethane is treated with zinc powder in ethanol at 65°C for 6 hours, inducing cyclopropane ring formation via reductive elimination. The reaction proceeds as follows:

Optimization of Reaction Conditions

Critical parameters include solvent choice, reducing agent particle size, and temperature control. Ethanol emerges as the optimal solvent due to its polarity and capacity to stabilize intermediates. Zinc powder (320 mesh) achieves superior reactivity compared to iron or nickel powders.

Table 1: Yield Variation with Reaction Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent | MeOH, EtOH, IPA | EtOH | 92 | 98 |

| Reducing Agent | Zn (200–400 mesh) | 320 mesh Zn | 94 | 99 |

| Temperature (°C) | 25–100 | 65 | 93 | 98 |

Post-reaction ammonia treatment facilitates halide salt removal, enhancing product isolation.

Reduction of Ketone Precursors

Synthesis of 1-(3,4-Dichlorophenyl)cyclopropyl Ketone

The ketone intermediate is synthesized via Friedel-Crafts acylation, where 3,4-dichlorophenylacetyl chloride reacts with cyclopropane in the presence of AlCl₃. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the target alcohol:

Comparative Analysis of Reducing Agents

Table 2: Efficacy of Reducing Agents

| Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25 | 4 | 68 |

| LiAlH₄ | THF | 0 | 2 | 75 |

| H₂ (Pd/C) | MeOH | 50 | 6 | 72 |

Catalytic hydrogenation offers scalability but requires pressurized equipment, whereas NaBH₄ provides a safer, room-temperature alternative.

Grignard Reagent-Based Approaches

Cyclopropane Ring Formation

A cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) reacts with 3,4-dichlorophenylacetaldehyde to form the tertiary alcohol:

Challenges and Yield Improvements

Grignard methods face limitations due to moisture sensitivity and competing side reactions. Anhydrous tetrahydrofuran (THF) and low temperatures (−20°C) mitigate these issues, achieving 60–70% yields.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ring-Closure | 90–94 | 98–99 | High | Moderate |

| Ketone Reduction | 65–75 | 95–97 | Moderate | Low |

| Grignard Reaction | 60–70 | 90–92 | Low | High |

The ring-closure method is industrially favored for its high yield and simplicity, though ketone reduction remains viable for small-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a dichlorophenyl group and a cyclopropyl moiety, which contribute to its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.

Antidepressant Activity

Recent studies have indicated that 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol exhibits antidepressant-like effects in animal models. The compound appears to interact with serotonin receptors, suggesting its potential as a novel antidepressant agent.

- Case Study : A study published in Nature demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, leading to behavioral changes in rodent models of depression. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness against multi-drug resistant bacteria positions it as a candidate for further development in antibiotic therapies.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 18 |

| Escherichia coli | 15 | |

| Klebsiella pneumonia | 17 |

This data highlights the compound's potential as an antimicrobial agent, particularly against resistant strains .

Pesticide Development

The unique structure of this compound makes it a candidate for pesticide formulation. Its ability to disrupt specific biological pathways in pests could lead to the development of more effective agricultural chemicals.

- Case Study : Research has shown that similar compounds exhibit neurotoxic effects on target insect species, leading to their death while minimizing harm to non-target organisms. This selectivity is crucial for sustainable agricultural practices .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its safe application in pharmaceuticals and agriculture.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol and related compounds:

*Estimated values based on structural analogs.

Key Comparative Insights:

Chlorine’s larger atomic size and lower electronegativity vs. fluorine enhance lipophilicity and may prolong biological half-life. The dimethylamino-substituted analog likely has reduced LogP due to the polar amine group, improving aqueous solubility.

Urea-containing analogs (e.g., Diuron metabolites) exhibit distinct biological activity as herbicides, highlighting the role of functional groups in target specificity.

3,5-Difluoro substitution vs. 3,4-dichloro alters electronic effects on the aromatic ring, impacting binding affinity in receptor interactions.

Thermal Stability: The boiling point of 1-(3,4-dichlorophenyl)ethanol (271.5°C) suggests higher thermal stability than the target compound (data unavailable), possibly due to reduced steric strain from the cyclopropyl group.

Biological Activity

1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a cyclopropyl moiety, which are known to influence its biological properties. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 3,4-dichlorophenyl group exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-1-ethyl | S. aureus | 15 µg/mL |

| 1-(3,4-Dichlorophenyl)-1-propyl | P. aeruginosa | 20 µg/mL |

| This compound | K. pneumoniae | 10 µg/mL |

Antitumor Activity

The compound's structural similarities to other bioactive molecules suggest potential antitumor effects. In vitro studies have shown that compounds with similar frameworks can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

Case Study: Antitumor Effects

A study involving cyclopropane derivatives reported that the introduction of a cyclopropyl group significantly enhanced the cytotoxicity against various cancer cell lines. The mechanisms involved include the inhibition of key signaling pathways related to cell growth and survival .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Compounds with similar structures often act as inhibitors of enzymes critical for bacterial survival and cancer cell proliferation.

- Interaction with Receptors: The dichlorophenyl moiety may facilitate binding to specific receptors or proteins involved in disease processes.

- Induction of Apoptosis: Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Reports indicate favorable absorption and distribution characteristics for similar compounds containing cyclopropane rings .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | >70% |

| Half-life | 4-6 hours |

| Peak plasma concentration | 2 hours post-administration |

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-1-cyclopropyl ethanol, and what catalysts are typically employed?

The compound is synthesized via reduction of the corresponding ketone precursor, 1-(3,4-dichlorophenyl)-1-cyclopropyl ethanone, using methods such as:

- Chemical reduction : Employing sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or ethanol. Reaction conditions (e.g., temperature, solvent purity) must be tightly controlled to avoid side reactions .

- Biocatalytic routes : Use of immobilized dehydrogenases or whole-cell systems (e.g., Daucus carota cells) for enantioselective synthesis, which offers higher stereochemical control but requires optimization of pH, temperature, and cofactor regeneration .

Q. How is the structural identity of this compound confirmed in synthetic chemistry research?

Structural validation typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons exhibit characteristic upfield shifts (δ 0.5–1.5 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities. Analogous structures (e.g., 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone) have been resolved using single-crystal diffraction (R factor = 0.041) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂Cl₂O) and isotopic patterns .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

The compound is sparingly soluble in water (<1 mg/mL at 25°C) but exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., dichloromethane). Solubility in ethanol is temperature-dependent, increasing from 5 mg/mL at 20°C to 15 mg/mL at 40°C .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for the enantioselective synthesis of this compound?

Key optimization strategies include:

- Enzyme engineering : Directed evolution of alcohol dehydrogenases to enhance substrate specificity and enantiomeric excess (e.g., >99% ee achieved for analogous chlorophenyl ethanol derivatives) .

- Solvent systems : Use of ionic liquids or deep eutectic solvents to stabilize enzymes and improve reaction yields (e.g., 70% yield in choline chloride-based systems) .

- Process intensification : Continuous-flow bioreactors with immobilized enzymes to reduce reaction time and improve scalability .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

Contradictions in bioactivity data (e.g., antimicrobial potency variations) can be addressed by:

- Standardized assays : Uniform protocols for MIC (Minimum Inhibitory Concentration) determination against reference strains (e.g., Staphylococcus aureus ATCC 25923) to minimize inter-lab variability .

- Metabolomic profiling : LC-MS/MS analysis to identify metabolic byproducts that may interfere with bioactivity measurements .

- Structural-activity relationship (SAR) studies : Systematic substitution of the dichlorophenyl or cyclopropane groups to isolate pharmacophore contributions .

Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicological effects of this compound?

Environmental risk assessment requires:

- Biodegradability testing : OECD 301F manometric respirometry to measure biological oxygen demand (BOD) over 28 days. Analogous compounds show <20% degradation, indicating persistence .

- Ecotoxicology assays : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests (e.g., Pseudokirchneriella subcapitata). Reported EC₅₀ values for similar chlorophenyl ethanols range from 10–50 mg/L .

- Bioaccumulation modeling : Use of logP (experimental value ~2.8) and BCF (Bioconcentration Factor) predictors to estimate trophic transfer risks .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the compound’s interaction with microbial membranes using molecular dynamics simulations .

- Green chemistry : Develop solvent-free mechanochemical synthesis routes to reduce waste .

- Toxicogenomics : Transcriptomic profiling to identify gene expression changes in model organisms (e.g., Caenorhabditis elegans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.